molecular formula C7H8Cl2N2 B1465046 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1241725-93-8

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B1465046
CAS No.: 1241725-93-8
M. Wt: 191.05 g/mol
InChI Key: MZEGJBRWXZDWNO-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H7ClN2·HCl. It is known for its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of these enzymes, thereby affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases, thereby preventing the phosphorylation of target proteins . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity with extended exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses have been associated with toxic effects, including liver damage and altered metabolic function . Threshold effects have also been observed, where a certain dosage is required to elicit a biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . These interactions can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . This distribution can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, thereby influencing its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The process often includes purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGJBRWXZDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 2
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 3
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 4
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 5
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 6
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.